REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.C(OC([NH:17][CH2:18][C:19]1[CH:20]=[CH:21][C:22]([C:25]([O-])=[O:26])=[N:23][CH:24]=1)=O)(C)(C)C.[Li+].CCN(C(C)C)C(C)C>>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:7][C:25]([C:22]2[CH:21]=[CH:20][C:19]([CH2:18][NH2:17])=[CH:24][N:23]=2)=[O:26])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
551 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CN)C=C1
|
Name
|
lithium 5-(tert-butoxycarbonylamino-methyl)-pyridine-2-carboxylate
|
Quantity
|
740 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC=1C=CC(=NC1)C(=O)[O-].[Li+]
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CNC(=O)C2=NC=C(C=C2)CN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 26.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |